8-Iodo-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-2-naphthoic acid is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthoic acid, where an iodine atom is substituted at the 8th position of the naphthalene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
The synthesis of 8-Iodo-2-naphthoic acid typically involves the iodination of 2-naphthoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields. These methods are optimized to produce high-purity this compound suitable for various applications .
Chemical Reactions Analysis
8-Iodo-2-naphthoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters using reagents like thionyl chloride or alcohols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Iodo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Iodo-2-naphthoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
8-Iodo-2-naphthoic acid can be compared to other halogenated naphthoic acids, such as 8-bromo-2-naphthoic acid and 8-chloro-2-naphthoic acid. While all these compounds share a similar naphthalene backbone, the presence of different halogen atoms imparts unique chemical properties. For instance, the iodine atom in this compound makes it more reactive in substitution reactions compared to its bromo and chloro counterparts .
Similar compounds include:
- 8-Bromo-2-naphthoic acid
- 8-Chloro-2-naphthoic acid
- 8-Fluoro-2-naphthoic acid
Each of these compounds has its own set of applications and reactivity profiles, making them valuable in different areas of research and industry .
Properties
IUPAC Name |
8-iodonaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSZTVYBQXYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.